molecular formula C7H2Br2F4O B1410343 1,2-Dibromo-4-fluoro-5-(trifluoromethoxy)benzene CAS No. 1804935-11-2

1,2-Dibromo-4-fluoro-5-(trifluoromethoxy)benzene

Cat. No.: B1410343
CAS No.: 1804935-11-2
M. Wt: 337.89 g/mol
InChI Key: HMYNELQAMXOEDU-UHFFFAOYSA-N
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Description

1,2-Dibromo-4-fluoro-5-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dibromo-4-fluoro-5-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 4-fluoro-5-(trifluoromethoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures, to ensure selective bromination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The use of automated systems and precise control of reaction parameters ensures consistent product quality and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromo-4-fluoro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate (K2CO3).

    Coupling Reactions: Palladium catalysts, such as palladium acetate (Pd(OAc)2), and bases like potassium phosphate (K3PO4).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Substitution Reactions: Products include substituted derivatives with amine or thiol groups replacing the bromine atoms.

    Coupling Reactions: Biaryl compounds with various functional groups.

    Reduction Reactions: The corresponding fluorinated benzene derivatives.

Scientific Research Applications

1,2-Dibromo-4-fluoro-5-(trifluoromethoxy)benzene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.

    Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds with therapeutic properties.

    Chemical Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1,2-dibromo-4-fluoro-5-(trifluoromethoxy)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms are replaced by nucleophiles through a nucleophilic aromatic substitution mechanism. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling reactions, where the palladium catalyst facilitates the formation of carbon-carbon bonds. The trifluoromethoxy group can influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound.

Comparison with Similar Compounds

1,2-Dibromo-4-fluoro-5-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:

    1,2-Dibromo-4-fluorobenzene: Lacks the trifluoromethoxy group, resulting in different electronic properties and reactivity.

    1,2-Dibromo-4-(trifluoromethoxy)benzene:

    1,2-Dibromo-5-fluoro-4-(trifluoromethoxy)benzene: Positional isomer with different substitution patterns, leading to variations in reactivity and applications.

The uniqueness of this compound lies in the combination of bromine, fluorine, and trifluoromethoxy groups, which impart distinct electronic and steric effects, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

1,2-dibromo-4-fluoro-5-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2F4O/c8-3-1-5(10)6(2-4(3)9)14-7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYNELQAMXOEDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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